

Spectroscopic Profile of N,N-Diphenylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl-nicotinamide*

Cat. No.: B15250312

[Get Quote](#)

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (^1H NMR, ^{13}C NMR, Infrared, and Mass Spectrometry) for N,N-diphenylnicotinamide did not yield specific results within publicly accessible databases and scientific literature. Therefore, this guide provides a comprehensive overview of the expected spectroscopic characteristics based on the known properties of its constituent functional groups: a pyridine ring, an N,N-disubstituted amide, and two phenyl groups. The experimental protocols described are general standard procedures for the acquisition of such data.

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts for ^1H and ^{13}C NMR spectroscopy and the expected absorption bands for Infrared (IR) spectroscopy. These values are estimates and may vary depending on the solvent used and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR)

Proton Type	Expected Chemical Shift (δ , ppm)	Notes
Pyridine Ring Protons	7.0 - 9.0	The protons on the pyridine ring are expected to be in the aromatic region, with the proton at the 2-position being the most downfield due to its proximity to the nitrogen atom.
Phenyl Ring Protons	6.8 - 7.5	The protons on the two phenyl groups will appear in the aromatic region. The electronic effect of the amide nitrogen will influence the exact shifts.

¹³C NMR (Carbon NMR)

Carbon Type	Expected Chemical Shift (δ , ppm)	Notes
Carbonyl Carbon (C=O)	165 - 175	The amide carbonyl carbon is typically found in this region.
Pyridine Ring Carbons	120 - 155	The carbons of the pyridine ring will have distinct signals, with those adjacent to the nitrogen being the most deshielded.
Phenyl Ring Carbons	110 - 145	The carbons of the phenyl rings will appear in the aromatic region, with the ipso-carbon (the carbon attached to the nitrogen) having a characteristic shift.

Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Frequency (cm ⁻¹)	Intensity
C=O Stretch (Amide)	1650 - 1690	Strong
C-N Stretch (Amide)	1250 - 1350	Medium to Strong
C=C and C=N Stretch (Aromatic Rings)	1400 - 1600	Medium to Weak (multiple bands)
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C-H Bending (Aromatic)	690 - 900	Strong

Mass Spectrometry (MS)

In mass spectrometry, N,N-diphenylnicotinamide is expected to show a molecular ion peak (M^+) corresponding to its molecular weight. Common fragmentation patterns would likely involve:

- Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, or the bond between the carbonyl group and the nitrogen atom.
- McLafferty rearrangement is not expected as there are no gamma-hydrogens.
- Fragmentation of the pyridine and phenyl rings: Loss of small neutral molecules like HCN from the pyridine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like N,N-diphenylnicotinamide.

Synthesis of N,N-Diphenylnicotinamide

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative (like an acid chloride) with an amine.

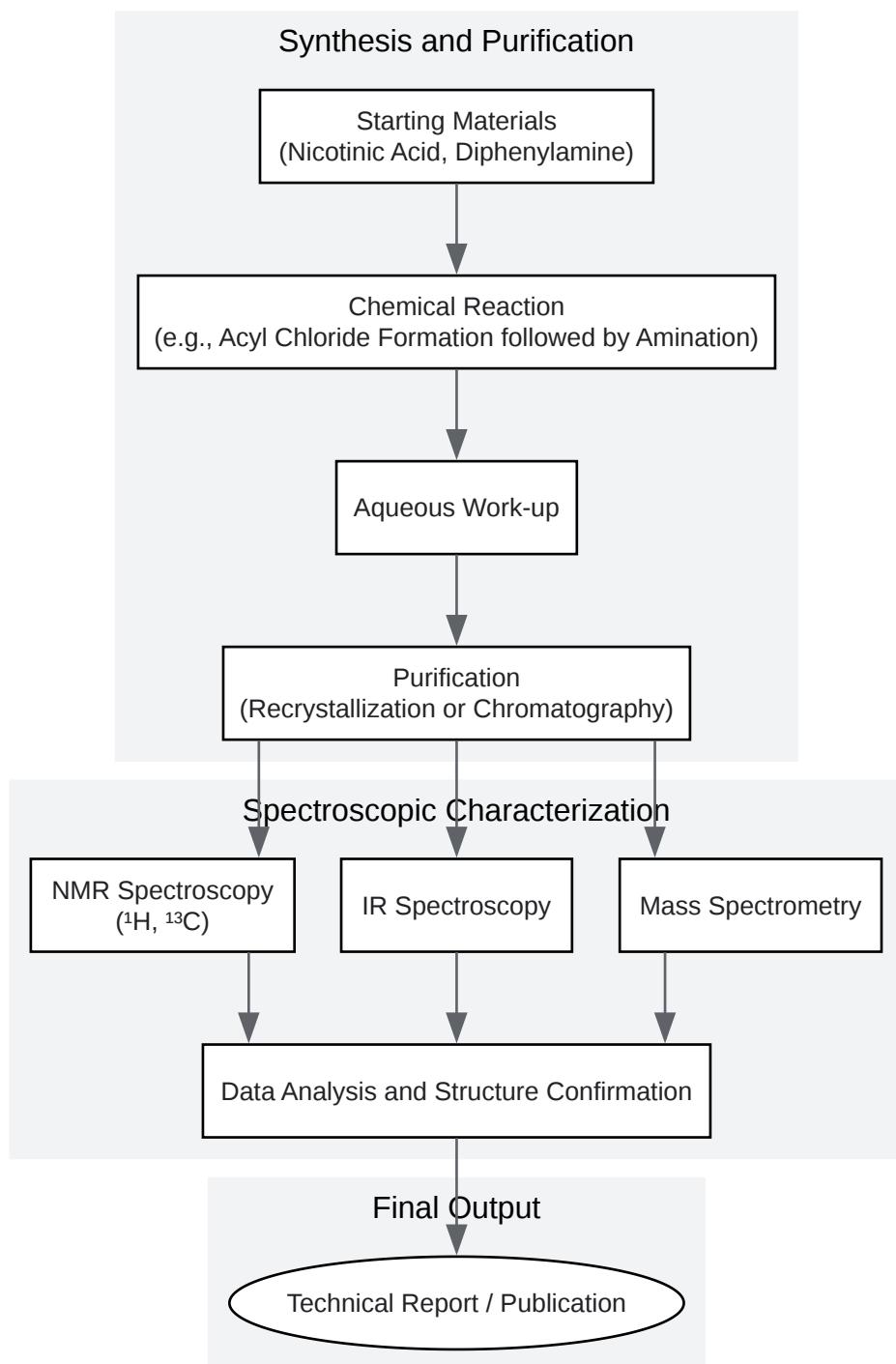
- Preparation of Nicotinoyl Chloride: Nicotinic acid is reacted with a chlorinating agent such as thionyl chloride ($SOCl_2$) or oxalyl chloride ($(COCl)_2$) to form nicotinoyl chloride. The reaction

is typically carried out in an inert solvent and may require heating. Excess chlorinating agent is removed under reduced pressure.

- **Amide Formation:** The freshly prepared nicotinoyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, two equivalents of diphenylamine are added. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
- **Work-up and Purification:** The reaction mixture is washed with a dilute aqueous acid to remove excess diphenylamine and any unreacted starting materials. The organic layer is then washed with a dilute aqueous base and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed in vacuo. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

- **NMR Spectroscopy:**
 - A small amount of the purified N,N-diphenylnicotinamide (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
 - The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate software.
- **IR Spectroscopy:**
 - A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
 - The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
 - Alternatively, a KBr pellet of the sample can be prepared and analyzed.


- Mass Spectrometry:

- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- The mass spectrum is recorded in positive ion mode to observe the molecular ion $[M+H]^+$.
- For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).

Experimental Workflow Diagram

The following diagram illustrates the general workflow from synthesis to full spectroscopic characterization of a target molecule like N,N-diphenylnicotinamide.

General Workflow for Synthesis and Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of N,N-Diphenylnicotinamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15250312#spectroscopic-data-nmr-ir-mass-spec-of-diphenyl-nicotinamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com